molecular formula C22H16ClN3O2 B2403405 N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 941923-27-9

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2403405
CAS RN: 941923-27-9
M. Wt: 389.84
InChI Key: ZVWZXWCJVCLUBL-UHFFFAOYSA-N
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Description

“N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1’-biphenyl]-4-carboxamide” is a chemical compound with the molecular formula C23H20ClN3O3S2. It has a molecular weight of 486.0 g/mol . This compound belongs to the class of organic compounds known as pyridopyrimidines, which are polycyclic aromatic compounds containing a pyridine ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of “N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1’-biphenyl]-4-carboxamide” can be analyzed using various computational methods. The InChI string for this compound is "InChI=1S/C23H20ClN3O3S2/c1-15-7-9-19 (11-16 (15)2)32 (29,30)26-20-5-3-4-6-21 (20)31-14-18-12-23 (28)27-13-17 (24)8-10-22 (27)25-18/h3-13,26H,14H2,1-2H3" . This InChI string provides a standard way to encode the compound’s structure using a textual identifier.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1’-biphenyl]-4-carboxamide” include a molecular weight of 486.0 g/mol, a computed XLogP3-AA value of 3.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, a rotatable bond count of 6, an exact mass of 485.0634615 g/mol, a monoisotopic mass of 485.0634615 g/mol, a topological polar surface area of 113 Ų, a heavy atom count of 32, and a complexity of 968 .

Scientific Research Applications

Future Directions

The future directions for “N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1’-biphenyl]-4-carboxamide” could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and biological activities. Given the versatile structure of pyridopyrimidines, there is significant potential for the development of new derivatives with enhanced properties .

properties

IUPAC Name

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2/c1-14-20(22(28)26-13-18(23)11-12-19(26)24-14)25-21(27)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWZXWCJVCLUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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